molecular formula C16H13ClN2O2S B3018203 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 383147-39-5

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B3018203
CAS No.: 383147-39-5
M. Wt: 332.8
InChI Key: IKIQUDPVVNVCFP-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a pyrrole ring, and a benzenesulfonamide moiety. It has been studied for its potential biological activities, including anticancer properties .

Mechanism of Action

Target of Action

Similar compounds have shown anticancer activity against human tumor cell lines such as hela, hct-116, and mcf-7 .

Mode of Action

It is known that similar compounds can induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Biochemical Pathways

It is known that similar compounds can affect the cell cycle, particularly promoting cell cycle arrest in the g2/m phase . This means that the compound prevents cells from undergoing mitosis, thus inhibiting cell proliferation.

Result of Action

The compound has shown potent anticancer activity against the HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 3, 5, and 7 µM, respectively . The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. It is commonly used as a measure of a drug’s potency. The compound induces caspase activity and increases the population of apoptotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with 2,5-dimethoxytetrahydrofuran in the presence of glacial acetic acid and p-dioxane. The reaction mixture is stirred at reflux for 24 hours, followed by cooling to room temperature and standing overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrrole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

    Oxidation Reactions: Oxidized products of the pyrrole ring.

    Reduction Reactions: Reduced forms of the pyrrole ring or other functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of a chloro group, pyrrole ring, and benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-13-3-9-16(10-4-13)22(20,21)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h1-12,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIQUDPVVNVCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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